molecular formula C9H7FN2 B1449039 5-fluoro-1-phenyl-1H-pyrazole CAS No. 1781334-23-3

5-fluoro-1-phenyl-1H-pyrazole

Cat. No. B1449039
M. Wt: 162.16 g/mol
InChI Key: CTRUUJMPCDFVMP-UHFFFAOYSA-N
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Description

5-fluoro-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C9H7FN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-fluoro-1-phenyl-1H-pyrazole, can be achieved through various methods. One common approach involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating . Other methods include the Knorr reaction or the reaction of α, β-unsaturated ketone with hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of 5-fluoro-1-phenyl-1H-pyrazole can be determined using spectroscopic analysis, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .


Chemical Reactions Analysis

Pyrazole derivatives, including 5-fluoro-1-phenyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also undergo one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to form a variety of pyrazoles .


Physical And Chemical Properties Analysis

5-fluoro-1-phenyl-1H-pyrazole is a liquid at room temperature . It has a molecular weight of 162.17 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research has shown that compounds similar to 5-fluoro-1-phenyl-1H-pyrazole, like various substituted pyrazolines, display interesting molecular interactions and crystal structures. For example, studies have revealed that these compounds can exhibit various conformations and intermolecular interactions, such as C-H...π and C-Cl...π contacts, which are critical in understanding molecular assembly and design (Chopra, Mohan, Vishalakshi, & Row, 2007).

NOS Inhibitory Activity

A series of pyrazoles, including those with fluorine atoms at different positions, have been synthesized and evaluated for their inhibitory potency on nitric oxide synthase (NOS) isoenzymes. These studies have shown that the presence of fluorine groups can enhance the biological activity of these compounds, with specific derivatives demonstrating significant inhibitory effects on inducible NOS (iNOS) (Nieto et al., 2015).

Antibacterial Properties

Compounds structurally related to 5-fluoro-1-phenyl-1H-pyrazole have been synthesized and screened for their antibacterial activity. Some derivatives, especially those incorporating fluorine atoms, have demonstrated significant antibacterial properties, suggesting potential applications in developing new antibacterial agents (Shingare et al., 2017).

Fluorescence Sensing and Solid Emitters

Pyrazole derivatives have been used to develop solid emitters with deep-blue fluorescence. Research indicates that these compounds can be employed in fluorescence "ON/OFF" switching mechanisms, which are vital in the field of optical materials and sensing technologies (Tang et al., 2016).

Synthetic Methodologies

Research has focused on developing efficient synthesis methods for fluorinated pyrazoles, including those related to 5-fluoro-1-phenyl-1H-pyrazole. These methods are crucial for creating novel compounds that can be used in various pharmaceutical and agrochemical applications (Levchenko et al., 2018).

Antiproliferative Agents in Cancer Research

Pyrazole derivatives have been synthesized and evaluated for their potential as antiproliferative agents against various cancer cell lines. Certain compounds have shown promising results in inducing cell death through apoptosis, suggesting potential applications in cancer therapy (Ananda et al., 2017).

Safety And Hazards

While specific safety and hazard information for 5-fluoro-1-phenyl-1H-pyrazole was not found, general precautions for handling pyrazole derivatives include avoiding skin and eye contact, avoiding inhalation or ingestion, and using only in well-ventilated areas . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazole derivatives, including 5-fluoro-1-phenyl-1H-pyrazole, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their synthesis methods, optimizing their biological activities, and investigating their potential applications in various therapeutic areas.

properties

IUPAC Name

5-fluoro-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRUUJMPCDFVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-phenyl-1H-pyrazole

CAS RN

1781334-23-3
Record name 5-fluoro-1-phenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JN Volle, M Schlosser - European Journal of Organic Chemistry, 2000 - Wiley Online Library
… butyllithium (10 mmol) in hexanes (7 mL) followed by methyl 5fluoro-1-phenyl-1H-pyrazole-3-carboxylate (7a; 1.10 g, 5.0 mmol) were added to a solution of aniline (0.91 mL, 0.93 g, 10 …
V Levchenko, YV Dmytriv, AV Tymtsunik… - The Journal of …, 2018 - ACS Publications
Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with N-fluorobenzenesulfonimide (NFSI) was elaborated. This approach was used to prepare the unsubstituted 5-…
Number of citations: 15 pubs.acs.org

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